Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS 85608-09-9)
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS 85608-09-9)
Executive Summary
In the landscape of modern medicinal chemistry, bifunctional building blocks are critical for developing advanced therapeutics, including bivalent degraders (PROTACs) and targeted central nervous system (CNS) agents. Ethyl 2-(piperazin-1-yl)ethylcarbamate (CAS 85608-09-9) represents a highly versatile structural motif. It combines the conformational rigidity and basicity of a piperazine ring with the metabolic stability of an ethyl carbamate linkage.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data aggregation. This guide provides an in-depth analysis of the compound's physicochemical properties, details a self-validating synthetic protocol governed by kinetic control, and outlines its strategic applications in drug discovery.
Physicochemical Profiling & Molecular Descriptors
Understanding the physical and chemical parameters of a building block is the first step in predicting its pharmacokinetic behavior in vivo. The quantitative data for Ethyl 2-(piperazin-1-yl)ethylcarbamate has been aggregated from authoritative chemical databases, including and[1][2].
| Property | Value | Pharmacological Implication |
| CAS Number | 85608-09-9 | Unique chemical identifier for regulatory tracking. |
| Molecular Formula | C9H19N3O2 | Indicates a high degree of saturation, favorable for 3D spatial binding. |
| Molecular Weight | 201.27 g/mol | Low molecular weight allows significant room for further conjugation without exceeding Lipinski's Rule of 5. |
| LogP (Predicted) | 0.1088 | Near-equal partitioning between aqueous and lipid phases; highly amphiphilic. |
| TPSA | 57.09 Ų | Optimal for both oral bioavailability and potential Blood-Brain Barrier (BBB) penetration (ideal CNS TPSA < 90 Ų). |
| Density | 1.043 g/cm³ | Standard handling density for liquid/semi-solid organic intermediates. |
| Flash Point | 160.9 °C | Indicates high thermal stability, ensuring safety during high-temperature synthetic coupling steps. |
Causality in Drug Design
The LogP of 0.1088 is particularly noteworthy. When conjugating highly lipophilic pharmacophores (which often suffer from poor aqueous solubility), the introduction of this piperazine-carbamate motif acts as a solubility enhancer. Furthermore, the TPSA of 57.09 Ų ensures that the molecule retains enough polarity to interact with target proteins without sacrificing membrane permeability.
Strategic Chemical Synthesis & Validation Protocols
The synthesis of Ethyl 2-(piperazin-1-yl)ethylcarbamate typically utilizes 1-(2-aminoethyl)piperazine and ethyl chloroformate. However, the precursor contains both a primary aliphatic amine and a secondary cyclic amine. Standard protocols often rely on convoluted protection-deprotection sequences (e.g., Boc-protection).
To maximize atom economy, we employ a kinetically controlled selective acylation . By manipulating the activation energy delta between the primary and secondary amines, we can achieve regioselectivity without protecting groups.
Step-by-Step Methodology: Kinetically Controlled Carbamoylation
-
Preparation & Initiation : Dissolve 1-(2-aminoethyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reactor to -20 °C.
-
Causality: DCM provides a low-dielectric environment that suppresses the formation of highly reactive, unselective ionic intermediates. The sub-zero temperature is critical; it exploits the lower steric hindrance of the primary amine, allowing it to react significantly faster than the secondary amine.
-
-
Reagent Addition : Add triethylamine (TEA, 1.2 eq) to the solution. Begin the dropwise addition of ethyl chloroformate (1.0 eq) over 60 minutes using a syringe pump.
-
Causality: TEA acts as an acid scavenger. The reaction generates HCl as a byproduct. If not immediately neutralized, HCl will protonate the more basic primary amine, halting its reactivity and forcing the ethyl chloroformate to react with the secondary amine, thereby destroying regioselectivity.
-
-
Self-Validation Checkpoint (Real-Time TLC) : After 90 minutes, withdraw a 10 µL aliquot. Spot on a silica TLC plate and stain with Ninhydrin.
-
System Validation: This protocol is self-validating. The primary amine precursor stains deep purple. The successful formation of the carbamate intermediate will show a new spot that resists immediate ninhydrin staining (due to carbamate protection). If the purple spot persists heavily, the reaction requires further time or a slight temperature increase to -10 °C.
-
-
Quench & Extraction : Quench the reaction with 1M NaOH to bring the aqueous phase to pH > 10. Extract three times with DCM.
-
Causality: The high pH ensures the secondary amine of the piperazine ring remains completely deprotonated (free base form), allowing the target product to partition cleanly into the organic layer.
-
-
Purification : Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the target compound.
Fig 1: Kinetically controlled selective synthesis workflow for CAS 85608-09-9.
Applications in Advanced Therapeutics
The structural architecture of Ethyl 2-(piperazin-1-yl)ethylcarbamate makes it highly sought after in the synthesis of bivalent molecules, such as Proteolysis Targeting Chimeras (PROTACs), as well as targeted psychiatric medications.
-
Metabolic Stability : Unlike simple ester linkages which are rapidly cleaved by plasma esterases, the ethyl carbamate moiety provides a sterically shielded, stable linkage that extends the plasma half-life of the drug.
-
Conformational Rigidity : The piperazine ring restricts the degrees of freedom in the linker region. This rigidity reduces the entropic penalty upon binding to target proteins, often resulting in higher binding affinities compared to flexible PEG (polyethylene glycol) linkers.
Fig 2: Structural integration of the piperazine-carbamate motif in bivalent drug design.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized batch before downstream applications, the following self-validating analytical parameters must be met:
-
LC-MS (Liquid Chromatography-Mass Spectrometry) : Electrospray ionization (ESI) in positive mode should yield a distinct [M+H]+ peak at m/z 202.3 . The absence of a peak at m/z 274.3 confirms that bis-acylation (failure of kinetic control) did not occur.
-
1H NMR (CDCl3, 400 MHz) : The ethyl carbamate group will present a classic pattern: a triplet near δ 1.2 ppm (CH3) and a quartet near δ 4.1 ppm (CH2). The piperazine ring protons will appear as complex multiplets between δ 2.4 and 2.9 ppm.
References
-
American Chemical Society (ACS) . "Synthetic Applications of Piperazine and Carbamate Derivatives." Journal of the American Chemical Society / Organic Letters. Available at: [Link]
